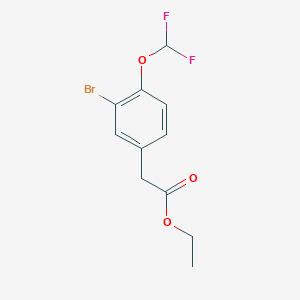

Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate

CAS No.:

Cat. No.: VC16486243

Molecular Formula: C11H11BrF2O3

Molecular Weight: 309.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrF2O3 |

|---|---|

| Molecular Weight | 309.10 g/mol |

| IUPAC Name | ethyl 2-[3-bromo-4-(difluoromethoxy)phenyl]acetate |

| Standard InChI | InChI=1S/C11H11BrF2O3/c1-2-16-10(15)6-7-3-4-9(8(12)5-7)17-11(13)14/h3-5,11H,2,6H2,1H3 |

| Standard InChI Key | MCFHNXVEFPDOAD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=CC(=C(C=C1)OC(F)F)Br |

Introduction

Synthesis

Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate is synthesized via multi-step organic reactions involving bromination, fluorination, and esterification. Common reagents include bromine, fluorinating agents (e.g., difluoromethyl ethers), and oxidizing agents such as potassium permanganate.

Industrial production often employs continuous flow reactors to optimize yield, purity, and scalability.

Synthetic Organic Chemistry

The compound is widely used as an intermediate for synthesizing more complex molecules due to its functional groups that facilitate various chemical transformations.

Medicinal Chemistry

Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate demonstrates potential in drug development, particularly in:

-

Anti-inflammatory agents: The difluoromethoxy group enhances lipophilicity and bioavailability.

-

Anticancer drugs: The bromine atom improves binding affinity to specific molecular targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant activity in modulating enzymatic pathways due to its halogenated substituents, which enhance binding interactions with enzymes and receptors.

Protein-Ligand Interactions

The presence of bromine and fluorine enhances its ability to form strong halogen bonds with biological targets, influencing protein-ligand dynamics crucial for therapeutic effects.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate | Different bromination pattern; varied reactivity | |

| Ethyl 3,5-dibromo-4-(trifluoromethoxy)phenylacetate | Contains trifluoromethoxy group; altered properties | |

| Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate | Similar structure; different substitution pattern |

The unique substitution pattern of Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate confers distinct reactivity compared to structurally related compounds.

Pharmacological Potential

Studies suggest that this compound holds promise in therapeutic areas such as enzyme inhibition and anticancer drug development due to its structural features that enable high binding affinity to molecular targets.

Industrial Relevance

The compound's stability and reactivity make it suitable for large-scale applications in pharmaceutical synthesis using advanced reactor technologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume